![molecular formula C12H15ClO3S B1583010 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one CAS No. 207974-06-9](/img/structure/B1583010.png)
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Overview
Description
Sulfones like “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are versatile synthetic intermediates in organic chemistry. Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The sulfone group can be employed as a temporary modulator of chemical reactivity .
Synthesis Analysis
While specific synthesis methods for “1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one” are not available, sulfones are generally synthesized through various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods .Molecular Structure Analysis
The molecular structure of sulfones is characterized by the presence of a sulfonyl functional group (R-SO2-R). This group can stabilize adjacent carbanions, function as activating, electron-withdrawing substituents in Michael acceptors, or as good leaving groups producing a sulfinate anion .Chemical Reactions Analysis
Sulfones can undergo a variety of chemical reactions. Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .Physical And Chemical Properties Analysis
Sulfones are known for their high thermal and physical-mechanical properties. They are developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .Scientific Research Applications
Antimicrobial Agent Development
The compound has been studied for its potential as an antimicrobial agent. Derivatives of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one have shown activity against Gram-positive bacterial strains and the C. albicans strain . This suggests its utility in developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.
Synthesis of Valine-Derived Compounds
Researchers have reported the synthesis of novel valine-derived compounds, such as N-acyl-α-amino acids and 1,3-oxazoles, bearing the **4-[(4-chlorophenyl)sulfonyl]**phenyl moiety . These compounds are important for the study of biological processes and could have therapeutic applications.
Production of Polysulfone Plastics
This compound serves as a precursor in the production of polysulfone plastics . These plastics are known for their rigidity and
Safety And Hazards
Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid formation of dust and aerosols, and to use personal protective equipment when handling these compounds .
Future Directions
The development of new sulfone compounds and the exploration of their properties and applications is an active area of research. This includes the synthesis of new types of high molecular compounds, the investigation of their reactivity, and the development of new materials with high-performance properties .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUXIMZIKBBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337870 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one | |
CAS RN |
207974-06-9 | |
Record name | 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207974-06-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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